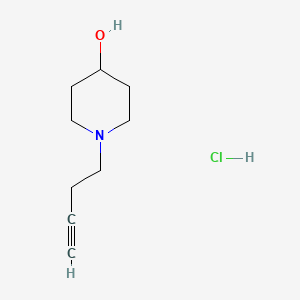

1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

1-but-3-ynylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-3-6-10-7-4-9(11)5-8-10;/h1,9,11H,3-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHDXAOHXNMOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCC(CC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine with but-3-yne-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize impurities. The final product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-ynyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

- IUPAC Name : 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride

The structure features a piperidine ring with a butynyl side chain and a hydroxyl group, which contributes to its biological activity.

Anticancer Activity

Research has indicated that 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in colorectal cancer cells, showing potential as an anticancer agent.

Table 1: Cytotoxicity of 1-(But-3-yn-1-yl)piperidin-4-ol Hydrochloride Against Cancer Cell Lines

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on specific enzymes linked to cancer progression and metabolic disorders. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer.

Table 2: Enzyme Inhibition Activity of 1-(But-3-yn-1-yl)piperidin-4-ol Hydrochloride

| Enzyme | IC50 (µM) | Activity Type |

|---|---|---|

| Histone Deacetylase 1 | 10.2 | HDAC Inhibitor |

| Histone Deacetylase 6 | 8.5 | HDAC Inhibitor |

Neuropharmacological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may exhibit neuroprotective effects, making it a candidate for further research into conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study published in Frontiers in Neuroscience explored the neuroprotective properties of piperidine derivatives, including this compound. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells, highlighting its therapeutic potential.

The biological activity of 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride is believed to be mediated through multiple mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Epigenetic Modulation : By inhibiting HDACs, it may alter gene expression patterns associated with tumor growth.

- Neuroprotection : It potentially protects neuronal cells from oxidative damage.

Future Research Directions

Further studies are warranted to explore the full therapeutic potential of 1-(But-3-yn-1-y)piperidin-4-ol hydrochloride, including:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Structure–Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.

- Clinical Trials : To evaluate its effectiveness in human subjects for cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(but-3-yn-1-yl)piperidin-4-ol hydrochloride with similar compounds:

Key Observations :

- The alkyne group in the target compound distinguishes it from aryl- or alkyl-substituted analogs, offering unique reactivity for bioconjugation (e.g., via Huisgen cycloaddition).

- Aromatic substituents (e.g., biphenyl, naphthyloxy, quinoline) in analogs enhance receptor binding through π-π interactions but reduce solubility compared to the alkyne group .

- Hydroxyl position : Piperidin-4-ol derivatives (target and RB-005) differ from piperidin-3-ol analogs (e.g., RB-019), where the hydroxyl position significantly impacts enzyme selectivity .

Key Observations :

- The target compound’s alkyne group positions it as a versatile building block for click chemistry-based drug delivery or imaging probes.

- Analogs with aromatic groups (e.g., quinoline, biphenyl) exhibit potent and specific receptor interactions, whereas alkyl chains (e.g., octylphenethyl) optimize enzyme selectivity .

Biological Activity

1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a but-3-yn-1-yl group and a hydroxyl group, which contributes to its biological activity. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. For example, studies indicate that certain piperidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231. These compounds exhibited IC50 values in the low micromolar range, suggesting they could serve as potential therapeutic agents for cancer treatment .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(But-3-yn-1-yl)piperidin-4-ol | MCF-7 | 0.08 | Induction of apoptosis |

| Analog A | MDA-MB-231 | 0.126 | EGFR inhibition |

| Analog B | HCCLM3 | 3.1 | Induction of mitochondrial apoptosis |

The biological activity of 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to act as a reversible inhibitor of various enzymes, including monoamine oxidases (MAOs), which play a critical role in neurotransmitter metabolism .

- Apoptosis Induction : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to cell death. This is particularly relevant in the context of tumor growth inhibition .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have explored the efficacy of piperidine derivatives similar to 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride:

- In Vitro Studies : A study demonstrated that a closely related compound exhibited significant antimicrobial effects against multi-drug resistant strains, highlighting the potential for developing new antibiotics from this scaffold .

- In Vivo Efficacy : In animal models, piperidine derivatives have shown promising results in reducing tumor size and improving survival rates in cancer-bearing mice, suggesting their potential as therapeutic agents .

Q & A

Basic: What are the optimal synthesis routes for 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride?

Answer:

The synthesis typically involves alkylation of piperidin-4-ol with a but-3-yn-1-yl halide (e.g., bromide or chloride) under basic conditions. A method adapted from structurally similar piperidine derivatives (e.g., 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride) suggests:

- Step 1: React piperidin-4-ol with but-3-yn-1-yl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃ to deprotonate the hydroxyl group and facilitate nucleophilic substitution .

- Step 2: Neutralize excess acid with NaOH, followed by purification via recrystallization using ethanol/water mixtures to isolate the free base.

- Step 3: Convert the free base to the hydrochloride salt by treating with HCl gas in anhydrous ether .

Key Considerations: Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75% for analogous reactions) .

Basic: How is the purity and structural integrity of 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride characterized?

Answer:

A combination of analytical techniques ensures quality control:

- Purity:

- HPLC/GC-MS: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30). Purity ≥95% is acceptable for most research applications .

- Melting Point: Compare observed melting point (e.g., 170–176°C for related hydrochlorides) to literature values to detect impurities .

- Structural Confirmation:

- ¹H/¹³C NMR: Key signals include the piperidine ring protons (δ 3.2–3.8 ppm), terminal alkyne proton (δ 2.1–2.3 ppm), and hydroxyl proton (broad signal at δ 1.5–2.0 ppm) .

- FT-IR: Confirm the presence of -OH (3300–3500 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variability in assay conditions or compound stability. Methodological strategies include:

- Assay Standardization:

- Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and control for pH, temperature, and solvent (DMSO concentration ≤0.1%) .

- Stability Testing:

- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative decomposition, particularly of the alkyne moiety .

- Dose-Response Validation:

- Replicate dose curves across independent labs using the same batch of compound to isolate batch-specific anomalies .

Advanced: What experimental design strategies improve yield in multi-step syntheses of this compound?

Answer:

Optimize critical steps through:

- In Situ Monitoring:

- Use inline FT-IR to track the disappearance of the piperidin-4-ol hydroxyl group (3300 cm⁻¹) during alkylation, ensuring reaction completion before proceeding .

- Protection-Deprotection:

- Temporarily protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during alkyne introduction, followed by deprotection with TBAF .

- Catalytic Enhancements:

Basic: What safety protocols are essential for handling 1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride?

Answer:

Adapt safety guidelines from analogous piperidine hydrochlorides (e.g., [4-(Aminomethyl)piperidin-1-yl]methanone dihydrochloride):

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for weighing and reactions .

- Storage: Store in airtight containers under argon at 2–8°C to prevent hygroscopic degradation .

- Spill Management: Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous organic waste .

- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .

Advanced: How does the electronic nature of the alkyne group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The terminal alkyne in the but-3-yn-1-yl group enables Sonogashira or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Key considerations:

- Catalytic Systems: Use Pd(PPh₃)₄/CuI for Sonogashira coupling with aryl halides. Optimize solvent (DMF or THF) and base (Et₃N) to prevent protonation of the piperidine nitrogen .

- Steric Effects: The proximity of the piperidine ring may hinder access to the alkyne; microwave-assisted synthesis (60°C, 30 min) improves reaction efficiency .

Advanced: What analytical methods detect trace impurities in bulk samples of this compound?

Answer:

- LC-MS/MS: Identify impurities at ppm levels using a Q-TOF mass spectrometer in positive ion mode. Common impurities include unreacted piperidin-4-ol (m/z 102.1) and alkyne dimerization byproducts .

- NMR Spectroscopy: ¹H NMR spin-saturation transfer experiments can detect residual solvents (e.g., DMF or acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.